MDL-801

描述

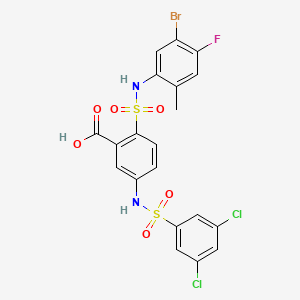

MDL-801 is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple halogen atoms (chlorine, bromine, and fluorine) and sulfonyl groups, which contribute to its distinct chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of MDL-801 involves multiple steps, including halogenation, sulfonylation, and coupling reactions. The process typically starts with the halogenation of the aromatic rings, followed by the introduction of sulfonyl groups through sulfonylation reactions. The final step involves coupling the halogenated and sulfonylated intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired reactions. The use of advanced purification techniques, such as chromatography and recrystallization, is also essential to obtain the final product with the required specifications.

化学反应分析

Types of Reactions

MDL-801 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove halogen atoms or reduce sulfonyl groups.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated or desulfonylated derivatives.

科学研究应用

Biological Applications

1. Enzyme Activation:

MDL-801 has been identified as an allosteric activator of Sirtuin 6 (SIRT6), an enzyme that plays a crucial role in regulating cellular processes related to metabolism and aging. Research indicates that this compound enhances the deacetylation activity of SIRT6, with a half-maximal effective concentration (EC50) of approximately 4.14 μmol/L . This activation mechanism has been shown to significantly increase SIRT6 activity, suggesting potential therapeutic applications in age-related diseases and cancer .

2. Therapeutic Potential:

The activation of SIRT6 by this compound has implications for developing treatments for various conditions, including cancer. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by modulating the activity of SIRT6, thereby influencing gene expression related to tumor growth . For instance, this compound's interaction with SIRT6 has been linked to the suppression of specific oncogenes, making it a candidate for further preclinical studies aimed at cancer therapy .

Case Studies

Case Study 1: Mechanism of Action

A study published in Nature Chemical Biology elucidated how this compound binds to a unique site on SIRT6, distinct from other known activators. This binding influences the enzyme's catalytic activity and opens avenues for designing more effective SIRT6 activators based on this compound's structure . The research team utilized X-ray crystallography to map the binding site and understand the molecular interactions involved.

Case Study 2: Anti-Cancer Effects

In another study focusing on colorectal cancer, this compound was shown to enhance the anti-tumor effects of vitamin D3 by activating SIRT6. This combination therapy demonstrated significant efficacy in both in vitro and in vivo models, highlighting this compound's potential as part of a multi-faceted approach to cancer treatment .

作用机制

The mechanism of action of MDL-801 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of halogen atoms and sulfonyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

生物活性

MDL-801 is a small-molecule compound recognized as a potent activator of SIRT6, a member of the sirtuin family of proteins known for their role in cellular regulation, particularly in deacetylation processes. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of SIRT6 and this compound

SIRT6 is implicated in various biological processes, including DNA repair, metabolism, and aging. It functions primarily through deacetylation of histones and other proteins, influencing gene expression and cellular responses to stress. This compound enhances the deacetylase activity of SIRT6 by binding to an allosteric site, which significantly increases its efficacy in cellular contexts.

Key Characteristics of this compound:

| Property | Value |

|---|---|

| CAS Number | 2275619-55-9 |

| Molecular Formula | C20H14BrCl2FN2O6S2 |

| Molecular Weight | 612.27 g/mol |

| EC50 (SIRT6 Activation) | 5.7 µM |

This compound operates by binding to SIRT6 and promoting its deacetylation activity. The compound has been shown to increase SIRT6's deacetylase activity by up to 22-fold in vitro. This activation leads to a reduction in acetylation marks on histones H3K9 and H3K56, which are associated with transcriptional repression and cellular proliferation.

Research Findings

- Cellular Studies : In studies involving human hepatocellular carcinoma (HCC) cells, this compound demonstrated significant anti-proliferative effects attributed to SIRT6-mediated cell-cycle arrest. The compound inhibited HCC cell growth both in vitro and in xenograft models, suggesting its potential as a therapeutic agent for liver cancers .

- Biochemical Characterization : Research has shown that this compound selectively enhances the deacetylation activity of SIRT6 without affecting other sirtuin family members. This specificity is crucial for developing targeted therapies that minimize off-target effects .

- Impact on DNA Repair : SIRT6 is involved in DNA damage response mechanisms. Studies indicate that activation by this compound can enhance the recruitment of DNA repair factors to sites of damage, thereby improving cellular resilience against genotoxic stress .

Case Study 1: Hepatocellular Carcinoma Treatment

A study published in Nature Chemical Biology highlighted the use of this compound in HCC models. The compound's ability to activate SIRT6 resulted in decreased tumor growth rates and enhanced apoptosis in cancer cells. This suggests that this compound could be developed into a novel treatment for liver cancer .

Case Study 2: Aging and Metabolic Disorders

Another investigation focused on the role of SIRT6 in metabolic regulation and aging. By activating SIRT6 with this compound, researchers observed improvements in metabolic profiles and lifespan extension in model organisms. This points towards potential applications in age-related diseases .

属性

IUPAC Name |

2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrCl2FN2O6S2/c1-10-4-17(24)16(21)9-18(10)26-34(31,32)19-3-2-13(8-15(19)20(27)28)25-33(29,30)14-6-11(22)5-12(23)7-14/h2-9,25-26H,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYYUGUIBHEWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrCl2FN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801111347 | |

| Record name | 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2275619-55-9 | |

| Record name | 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2275619-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(5-Bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。